N,N-diethyl-4-[2-(3H-indol-3-ylidene)hydrazin-1-yl]benzene-1-sulfonamide
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Overview
Description
N,N-diethyl-4-[2-(3H-indol-3-ylidene)hydrazin-1-yl]benzene-1-sulfonamide is an organic compound belonging to the class of aminobenzenesulfonamides. These compounds contain a benzenesulfonamide moiety with an amine group attached to the benzene ring
Preparation Methods
The synthesis of N,N-diethyl-4-[2-(3H-indol-3-ylidene)hydrazin-1-yl]benzene-1-sulfonamide typically involves the reaction of an indole derivative with a sulfonamide precursor under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
N,N-diethyl-4-[2-(3H-indol-3-ylidene)hydrazin-1-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N,N-diethyl-4-[2-(3H-indol-3-ylidene)hydrazin-1-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[2-(3H-indol-3-ylidene)hydrazin-1-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit cyclin-dependent kinase 2, which plays a role in cell cycle regulation .
Comparison with Similar Compounds
N,N-diethyl-4-[2-(3H-indol-3-ylidene)hydrazin-1-yl]benzene-1-sulfonamide can be compared with other similar compounds such as:
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide: This compound also exhibits antiviral activities and shares a similar indole-based structure.
N-methyl-4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide: Another aminobenzenesulfonamide with similar biological activities.
Properties
Molecular Formula |
C18H20N4O2S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N,N-diethyl-4-(1H-indol-3-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H20N4O2S/c1-3-22(4-2)25(23,24)15-11-9-14(10-12-15)20-21-18-13-19-17-8-6-5-7-16(17)18/h5-13,19H,3-4H2,1-2H3 |
InChI Key |
JNBGKMNORRKHFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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